Proprotogracillin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Proprotogracillin is primarily isolated from natural sources, specifically the bulbs of Lilium speciosum . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Lilium speciosum bulbs. The process includes:
Harvesting: Collecting the bulbs of Lilium speciosum.
Extraction: Using solvents like methanol or ethanol to extract the glycosides.
Purification: Employing chromatographic techniques to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Proprotogracillin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Proprotogracillin has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal glycosides.
Biology: Investigated for its cytotoxic effects on cancer cell lines, particularly A549 cells.
Medicine: Potential therapeutic applications due to its cytotoxic properties.
Industry: Utilized in the development of natural product-based drugs and as a biochemical research tool.
Mechanism of Action
Proprotogracillin exerts its effects primarily through its interaction with cellular components. It shows moderate cytotoxicity towards A549 cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Dioscin: Another steroidal glycoside with similar cytotoxic properties.
Polyphyllin D: Known for its anticancer activities.
Ophiopogonin C’: Exhibits cytotoxic effects on various cancer cell lines.
Uniqueness of Proprotogracillin: this compound is unique due to its specific source (Lilium speciosum) and its distinct molecular structure, which contributes to its specific biological activities . Unlike some other steroidal glycosides, this compound has shown selective cytotoxicity towards A549 cells, making it a valuable compound for targeted cancer research .
Properties
Molecular Formula |
C45H72O17 |
---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O17/c1-19(18-56-41-38(54)36(52)33(49)29(16-46)60-41)6-9-27-20(2)31-28(59-27)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)58-43-40(37(53)34(50)30(17-47)61-43)62-42-39(55)35(51)32(48)21(3)57-42/h7,19,21,23-26,28-43,46-55H,6,8-18H2,1-5H3/t19-,21+,23+,24-,25+,26+,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1 |
InChI Key |
BCJUWEDZWVPSML-YRAVHJRXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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